molecular formula C13H22N2 B6322017 Bis(diallylamino)methane CAS No. 6321-38-6

Bis(diallylamino)methane

Cat. No.: B6322017
CAS No.: 6321-38-6
M. Wt: 206.33 g/mol
InChI Key: QRNYPGXNCMAPJG-UHFFFAOYSA-N
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Description

Bis(diallylamino)methane is an organic compound with the molecular formula C13H22N2 It is a derivative of methanediamine, where the hydrogen atoms are replaced by diallylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(diallylamino)methane can be synthesized through several methods. One common approach involves the reaction of diallylamine with formaldehyde under acidic conditions. The reaction typically proceeds as follows:

    Reaction with Formaldehyde: Diallylamine is reacted with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to facilitate the formation of this compound.

    Purification: The crude product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced purification techniques, such as chromatography, can help achieve high purity levels required for specific applications.

Chemical Reactions Analysis

Types of Reactions

Bis(diallylamino)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted amine derivatives with various functional groups

Scientific Research Applications

Bis(diallylamino)methane has found applications in several scientific research areas:

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: this compound is used in the production of polymers and other advanced materials, contributing to the development of new materials with enhanced properties.

Mechanism of Action

The mechanism by which bis(diallylamino)methane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound’s diallylamino groups can form covalent bonds with specific amino acid residues in proteins, leading to modifications in protein structure and function. These interactions can affect various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(diphenylphosphino)methane: A compound with similar structural features but different functional groups, used as a ligand in coordination chemistry.

    Bis(indolyl)methane: Known for its biological activities, including anticancer and antimicrobial properties.

    Bis(pyrazolyl)methane:

Uniqueness

Bis(diallylamino)methane stands out due to its unique diallylamino groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

N,N,N',N'-tetrakis(prop-2-enyl)methanediamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-5-9-14(10-6-2)13-15(11-7-3)12-8-4/h5-8H,1-4,9-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNYPGXNCMAPJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CN(CC=C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979224
Record name N,N,N',N'-Tetra(prop-2-en-1-yl)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6321-38-6
Record name NSC46452
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46452
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC32649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32649
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N',N'-Tetra(prop-2-en-1-yl)methanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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